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Compound of Interest

Compound Name:
Boc-alpha-(4-fluorobenzyl)-DL-

proline

CAS No.: 351002-78-3

Cat. No.: B1599101

Get Quote

Executive Summary
Boc-alpha-(4-fluorobenzyl)-DL-proline is a highly specialized, non-proteinogenic amino acid

derivative. It features a proline scaffold substituted at the alpha-carbon (C2) with a 4-

fluorobenzyl group and N-protected by a tert-butoxycarbonyl (Boc) group.[1]

This structural modification creates a "quaternary amino acid" center, severely restricting the

conformational flexibility of the pyrrolidine ring and the associated peptide backbone. In

medicinal chemistry, this motif is critical for locking bioactive peptides into specific secondary

structures (e.g.,

-helices or

-turns) and protecting them from proteolytic degradation.

Key Identifiers:

Chemical Name: 1-(tert-butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
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Stereochemistry: DL (Racemic Mixture).

(S)-Enantiomer CAS:706806-65-7[2]

(R)-Enantiomer CAS:706806-64-6[3]

Core Application: Peptidomimetics, HCV protease inhibitors, and structural biology probes.

Chemical Identity & Physicochemical Properties[4]
[5][6][7][8]
The introduction of the 4-fluorobenzyl group at the alpha-position significantly alters the

lipophilicity and steric profile compared to native proline.

Property Value / Description

Molecular Formula

Molecular Weight 323.36 g/mol

Physical State White to off-white crystalline powder

Solubility
Soluble in organic solvents (DCM, MeOH,

EtOAc); Insoluble in water

pKa (COOH)
~3.5–4.0 (Predicted due to inductive effect of

-substituent)

LogP ~3.2 (Predicted)

Fluorine NMR ~ -116 ppm (typical for 4-F-phenyl)

Synthetic Routes & Mechanistic Insights
The synthesis of

-substituted prolines is synthetically challenging due to the steric hindrance at the quaternary
center. The most authoritative method involves the Seebach Self-Regeneration of
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Stereocenters (SRS) principle, which allows for the stereoselective introduction of the benzyl
group.

Mechanistic Pathway (Seebach SRS Method)
Acetal Formation: Proline is condensed with pivalaldehyde (or chloral) to form a bicyclic

oxazolidinone. This locks the conformation and directs the incoming electrophile.

Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky tert-

butyl group of the acetal directs the electrophile to the opposite face (anti-addition).

Alkylation: The enolate attacks 4-fluorobenzyl bromide.

Hydrolysis & Protection: Acidic hydrolysis opens the ring, followed by Boc-protection of the

secondary amine.

Visualization of Synthesis
The following diagram illustrates the logical flow of the synthesis, highlighting the critical

stereochemical control point.
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Oxazolidinone
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Acid Cat. Li-Enolate

Intermediate

LDA, -78°C
(Deprotonation) Alpha-(4-F-benzyl)

Oxazolidinone

4-F-Benzyl Bromide
(Stereoselective Alkylation) Boc-alpha-(4-F-benzyl)

Proline

1. HCl/H2O (Hydrolysis)
2. Boc2O, NaOH

Click to download full resolution via product page

Figure 1: Synthetic pathway via Self-Regeneration of Stereocenters (SRS) ensuring quaternary

center formation.

Experimental Protocols
Protocol A: Alkylation via SRS (General Procedure)
Note: This protocol assumes the use of a chiral auxiliary for enantiopure synthesis. For the DL-

mixture, a simpler enolate alkylation of Boc-Pro-OMe can be attempted, though yields are

typically lower due to elimination side reactions.

Reagents:
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Bicyclic oxazolidinone (derived from Proline)

LDA (Lithium diisopropylamide), 2.0 M in THF/heptane

4-Fluorobenzyl bromide

Dry THF (Tetrahydrofuran)

Procedure:

Step 1: Cool a solution of the oxazolidinone (1.0 equiv) in dry THF to -78°C under argon.

Step 2: Add LDA (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure

complete enolization.

Step 3: Add 4-fluorobenzyl bromide (1.2 equiv) slowly. The color may change from yellow

to clear.

Step 4: Allow the reaction to warm to -20°C over 2 hours. Quench with saturated

.

Step 5: Extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Deprotection (Boc Removal)
For downstream peptide synthesis, the Boc group is removed to expose the amine.

Dissolve the substrate in 4N HCl in Dioxane or TFA/DCM (1:1).

Stir at room temperature for 30–60 minutes.

Evaporate volatiles under reduced pressure. The product is isolated as the HCl or TFA salt.

Applications in Drug Design
The alpha-(4-fluorobenzyl) substitution serves three critical mechanistic functions in drug

discovery:
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Conformational Locking: The bulky benzyl group at the alpha-position forces the proline ring

into a specific pucker, often favoring the cis-amide bond conformation in peptides. This is

vital for mimicking

-turns in protein-protein interaction inhibitors.

Metabolic Stability: The quaternary center prevents alpha-proton abstraction, rendering the

residue completely resistant to racemization and degradation by standard proteases.

Hydrophobic Interaction: The 4-fluorobenzyl group extends into hydrophobic pockets of

target enzymes (e.g., HCV NS3 protease), enhancing binding affinity through

-stacking and hydrophobic effects. The fluorine atom specifically modulates metabolic
stability (blocking para-oxidation) and lipophilicity.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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